Forrestiacids K

ATP-citrate lyase ACL inhibition Lipogenesis

Researchers needing novel ACL inhibitor scaffolds face limited structural diversity beyond synthetic molecules. Forrestiacids K solves this with a unique normal lanostane-derived [4+2]-type hybrid architecture and rare bicyclo[2.2.2]octene motif. - ACL inhibition: IC50 = 1.8 μM, superior to forrestiacids A (4.12 μM) and B (3.57 μM) - First-in-class structural class: distinct from BMS-303141, NDI-091143, and rearranged forrestiacids A-D - Application: lead scaffold for hyperlipidemia, obesity, NAFLD research; benchmark for SAR studies

Molecular Formula C50H74O6
Molecular Weight 771.1 g/mol
Cat. No. B12380127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForrestiacids K
Molecular FormulaC50H74O6
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C
InChIInChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1
InChIKeyOZFLOLIMHNNNBU-RVQSGOMJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forrestiacids K: First-in-Class [4+2] Hybrid ACL Inhibitor


Forrestiacids K (CAS 2920898-65-1, C50H74O6, MW 771.12) is a [4+2]-type triterpene–diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, endemic to China [1]. Along with forrestiacids J, it represents the first example of this unique structural class that arises from a normal lanostane-type dienophile and an abietane-type diterpene diene, featuring a rare bicyclo[2.2.2]octene motif [2]. It acts as an inhibitor of ATP-citrate lyase (ACL), a key enzyme in de novo lipogenesis and a therapeutic target for glycolipid metabolic disorders [3].

ACL pathway inhibition study fit
First-in-class [4+2]-hybrid terpenoid probe
Natural product enzyme inhibitor from vulnerable conifer

Why Substitution Fails for Forrestiacids K


Forrestiacids K cannot be generically substituted by other ACL inhibitors due to two orthogonal factors: (1) it possesses a first-in-class [4+2]-type triterpene–diterpene hybrid scaffold derived from a normal lanostane-type dienophile—a structural architecture absent in synthetic ACL inhibitors such as BMS-303141 or NDI-091143 and even distinct from earlier forrestiacids A–D, which feature rearranged lanostane moieties [1]; (2) within the forrestiacids family, ACL inhibitory potency varies by more than 6-fold across congeners, with Forrestiacids K exhibiting one of the lowest reported IC50 values (1.8 μM) among the characterized members, compared to compounds such as forrestiacids A (IC50 = 4.12 μM) and forrestiacids B (IC50 = 3.57 μM) [2]. Simple in-class substitution—even within the same natural product series—would result in both a structurally distinct chemical entity and potentially altered pharmacological profile.

Scaffold uniqueness
First-in-class [4+2]-hybrid architecture not present in synthetic ACL inhibitors or earlier forrestiacids; structural mismatch may alter target engagement.
Potency variability across series
ACL inhibitory context can shift substantially among forrestiacids congeners; direct substitution within the same natural product family may yield a different potency profile.

Forrestiacids K Differentiation Evidence


ACL Inhibitory Potency vs. Forrestiacids A

Forrestiacids K demonstrates superior ACL inhibitory potency compared to the prototypical family member forrestiacids A in enzyme inhibition assays. Forrestiacids K exhibits an IC50 of 1.8 μM [1], whereas forrestiacids A, the first reported [4+2]-type pentaterpene from this conifer species, displays an IC50 of 4.12 ± 0.62 μM [2].

ACL inhibition IC50
Cross-study comparable
Forrestiacids K: 1.8 µM
Forrestiacids A: 4.12 ± 0.62 µM
Supports ACL inhibition endpoint review; reported 2.3-fold difference in assay context.
In vitro purified ACL enzyme assay
ATP-citrate lyase ACL inhibition Lipogenesis Natural product

Normal Lanostane-Derived [4+2] Hybrid Structure

Forrestiacids K, along with forrestiacids J, represents the first example of a [4+2]-type triterpene–diterpene hybrid that arises from a normal lanostane-type dienophile, distinguishing it from all earlier forrestiacids (A–D) which feature rearranged lanostane moieties [1]. This structural distinction is confirmed by single-crystal X-ray diffraction analysis, spectroscopic data, and electronic circular dichroism calculations [2].

Dienophile class
Class-level inference
Normal lanostane-type dienophile vs rearranged lanostane in forrestiacids A–D
Supports first-in-class structural identity; not interchangeable with earlier forrestiacids.
Confirmed by X-ray, NMR, ECD
Natural product chemistry Diels-Alder adduct Terpenoid Structural novelty

Molecular Docking Binding Affinity

Molecular docking studies of the forrestiacids E–K series reveal binding affinities ranging from –9.9 to –10.7 kcal/mol against the ACL enzyme [1]. Forrestiacids K, as one of the most potent ACL inhibitors in the series (IC50 = 1.8 μM), likely occupies the higher end of this affinity range, providing computational validation of its enzyme-inhibitor interactions.

In silico docking
Data to verify
Series binding affinity range –9.9 to –10.7 kcal/mol
Class-level docking support; individual Forrestiacids K affinity not reported.
Computational modeling; verify with experimental binding data
Molecular docking ACL binding Computational chemistry Structure-based drug design

Source Rarity from an Endangered Conifer

Forrestiacids K is isolated from Pseudotsuga forrestii, a vulnerable conifer endemic to China and classified as a rare and endangered plant species (REPs) [1]. This source exclusivity fundamentally differentiates Forrestiacids K from synthetic ACL inhibitors (e.g., BMS-303141, NDI-091143) which can be chemically synthesized de novo, and even from other plant-derived ACL inhibitors obtained from non-endangered species.

Source uniqueness
Context-dependent
Isolated from vulnerable Pseudotsuga forrestii (endemic)
Source-limited research tool; batch authenticity and supply chain verification advised.
Not synthetically accessible; protected plant species
Endangered species Natural product sourcing Chemical diversity Conservation biology

Forrestiacids K Application Scenarios


ACL Inhibitor Hit-to-Lead Optimization

Forrestiacids K serves as a structurally novel natural product lead scaffold for ACL inhibitor development targeting hyperlipidemia, obesity, or non-alcoholic fatty liver disease. Its 1.8 μM IC50 against ACL [1] and first-in-class normal lanostane-derived hybrid architecture provide a distinct chemical starting point for medicinal chemistry optimization, enabling exploration of structure-activity relationships not accessible with synthetic ACL inhibitors or earlier forrestiacids [2]. Researchers can utilize Forrestiacids K to probe the ACL active site and design analogs with improved potency, selectivity, or drug-like properties.

Comparative Pharmacology of Natural ACL Inhibitors

Given the >6-fold variation in ACL inhibitory potency across the forrestiacids family (IC50 range: 1.8–11 μM) [1], Forrestiacids K is an essential reference compound for cross-comparative studies investigating the structural determinants of ACL inhibition within this terpenoid hybrid class. Its superior potency relative to forrestiacids A (IC50 = 4.12 μM) [2] and forrestiacids B (IC50 = 3.57 μM) [2] positions it as a benchmark for evaluating the ACL inhibitory activity of newly isolated congeners or synthetic derivatives.

Chemical Diversity & Conservation-Driven Discovery

Forrestiacids K exemplifies the chemical diversity harbored within endangered and vulnerable plant species [1]. Its unique bicyclo[2.2.2]octene-containing [4+2]-type hybrid scaffold represents a rare chemotype that may inspire biomimetic synthesis strategies or uncover novel pharmacological mechanisms beyond ACL inhibition. Academic and industrial natural product laboratories can employ Forrestiacids K as a reference standard for dereplication studies, LC-MS/MS-based molecular networking, and biodiversity-focused drug discovery programs aimed at identifying unprecedented chemical scaffolds from threatened flora [1].

Lipogenesis Inhibition & Cellular Mechanism Studies

As a potent ACL inhibitor, Forrestiacids K provides a valuable tool compound for investigating the role of ACL in de novo lipogenesis and its downstream effects on cellular metabolism. While direct cellular efficacy data for Forrestiacids K are not yet reported, its ACL inhibitory potency (IC50 = 1.8 μM) [1] predicts potential cellular activity based on precedent from forrestiacids A, which demonstrated significant suppression of fatty acid and cholesterol synthesis in HepG2 cells at 10 μM (72.7% and 92.0% inhibition, respectively) [2]. Researchers can employ Forrestiacids K in cell-based assays to validate ACL dependency in cancer cell lines exhibiting aerobic glycolysis or in hepatocyte models of lipid accumulation.

Application
Selection Property
Validation Focus
ACL inhibitor lead optimization
First-in-class [4+2]-hybrid scaffold
ACL enzyme inhibition and SAR studies
Comparative ACL inhibition studies
Reported potency context within forrestiacids series
Congener potency profiling
Natural product chemical diversity
Unique chemotype from endangered conifer
Dereplication and authenticity verification
Cellular lipogenesis mechanism studies
ACL-dependent lipogenesis inhibition (precedent from forrestiacids A)
Cell-based lipid synthesis endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Forrestiacids K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.